

# Thermodynamic Properties of 2-Fluoroanisole: An In-depth Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

### Introduction

**2-Fluoroanisole** (o-fluoroanisole) is an aromatic organic compound with the chemical formula C<sub>7</sub>H<sub>7</sub>FO. It is a colorless liquid at room temperature and serves as a versatile synthetic intermediate in the pharmaceutical and agrochemical industries. The introduction of a fluorine atom into the anisole molecule can significantly alter its physicochemical and biological properties, making a thorough understanding of its thermodynamic characteristics crucial for process design, reaction optimization, and the development of novel fluorinated molecules. This guide provides a comprehensive overview of the available thermodynamic data for **2-Fluoroanisole**, details the experimental methodologies used for their determination, and presents a typical synthesis workflow.

# **Core Thermodynamic and Physical Properties**

A summary of the key thermodynamic and physical properties of **2-Fluoroanisole** is presented below. The data is compiled from various sources, with a focus on experimentally determined values.

## **Quantitative Data Summary**



Property	Value	Method	Reference
Standard Molar Enthalpy of Formation (liquid, 298.15 K)	-186.2 ± 2.0 kJ/mol	Rotating Bomb Combustion Calorimetry	[1]
Standard Molar Enthalpy of Formation (gas, 298.15 K)	-140.9 ± 2.2 kJ/mol	Derived from liquid phase enthalpy and enthalpy of vaporization	[1]
Standard Molar Enthalpy of Vaporization (298.15 K)	45.3 ± 0.8 kJ/mol	Calvet Microcalorimetry	[1]
Melting Point	-39 °C	Not specified	[2]
Boiling Point	152.4 °C (at 760 mmHg)	Not specified	[2]
Density	1.124 g/mL (at 25 °C)	Not specified	[2]
Flash Point	53 °C (closed cup)	Not specified	[2]
Vapor Pressure	4.49 mmHg (at 25 °C)	Not specified	[2]

Note: Experimental data for Gibbs free energy, entropy, and heat capacity of **2-Fluoroanisole** are not readily available in the reviewed literature. Computational chemistry methods, such as Density Functional Theory (DFT), could provide reliable estimates for these properties. The study by Ribeiro da Silva & Ferreira (2009) did perform DFT calculations (B3LYP/6-311++G(d,p)) to determine a theoretical enthalpy of formation, which was in good agreement with their experimental results.[1]

## **Experimental Protocols**

The determination of the thermodynamic properties of **2-Fluoroanisole** relies on precise calorimetric techniques. The following sections detail the methodologies employed in the key experimental work by Ribeiro da Silva & Ferreira (2009).[1]



# Rotating Bomb Combustion Calorimetry (for Enthalpy of Formation)

The standard molar enthalpy of formation of liquid **2-Fluoroanisole** was determined from its standard molar energy of combustion using rotating bomb combustion calorimetry.

#### Methodology:

- Sample Preparation: A known mass of 2-Fluoroanisole is placed in a platinum crucible. A
  cotton fuse is positioned to ensure complete combustion.
- Bomb Assembly: The crucible is placed inside a stainless steel combustion bomb. The bomb
  is then purged and filled with pure oxygen to a high pressure (typically around 3 MPa). A
  small, known amount of distilled water is added to the bomb to ensure that the combustion
  products are in their standard states.
- Calorimeter Setup: The sealed bomb is submerged in a known mass of water in a
  calorimeter vessel. The calorimeter is equipped with a high-precision thermometer and a
  stirrer to ensure uniform temperature distribution. The entire assembly is placed in a
  thermostatically controlled water jacket to minimize heat exchange with the surroundings.
- Combustion: The sample is ignited by passing an electric current through the fuse. The rotation of the bomb ensures a complete and uniform reaction, as well as dissolution of the gaseous products in the aqueous phase.
- Temperature Measurement: The temperature of the water in the calorimeter is monitored before, during, and after the combustion reaction. The temperature change, corrected for heat exchange with the surroundings, is used to calculate the energy of combustion.
- Analysis of Products: After the experiment, the contents of the bomb are analyzed to determine the extent of the reaction and to quantify any side products.
- Calculation: The standard molar energy of combustion is calculated from the corrected temperature rise and the energy equivalent of the calorimeter. The standard molar enthalpy of formation is then derived using Hess's law.



## **Calvet Microcalorimetry (for Enthalpy of Vaporization)**

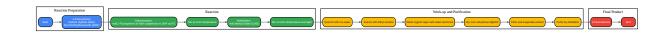
The standard molar enthalpy of vaporization of **2-Fluoroanisole** was determined using a Calvet microcalorimeter.

#### Methodology:

- Sample Introduction: A small, accurately weighed amount of **2-Fluoroanisole** is introduced into a vaporization cell within the microcalorimeter.
- Isothermal Vaporization: The sample is vaporized isothermally at a constant temperature (298.15 K). This is achieved by passing a stream of an inert carrier gas (e.g., nitrogen) over the sample at a controlled flow rate.
- Heat Flow Measurement: The Calvet microcalorimeter measures the heat flow associated with the endothermic process of vaporization. The heat absorbed by the sample during vaporization is compensated by the Peltier effect to maintain a constant temperature, and this compensating heat flow is recorded.
- Data Acquisition: The heat flow is recorded as a function of time until the entire sample has vaporized, which is indicated by the signal returning to the baseline.
- Calculation: The molar enthalpy of vaporization is calculated by integrating the heat flow over time and dividing by the number of moles of the vaporized sample.

# Synthesis of 2-Fluoroanisole: A Typical Workflow

**2-Fluoroanisole** is commonly synthesized via the Williamson ether synthesis, starting from 2-fluorophenol and a methylating agent. The following diagram illustrates a typical experimental workflow for this synthesis.





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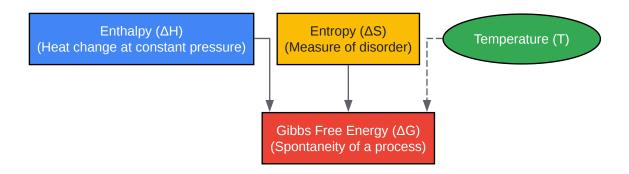
Figure 1. A typical laboratory workflow for the synthesis of **2-Fluoroanisole**.

## **Logical Relationship of Thermodynamic Properties**

The fundamental thermodynamic properties are interconnected. The Gibbs free energy (G) is related to enthalpy (H) and entropy (S) by the following equation:

 $\Delta G = \Delta H - T\Delta S$ 

where T is the temperature in Kelvin. This relationship is central to understanding the spontaneity of a chemical process.



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Figure 2. The relationship between Gibbs free energy, enthalpy, and entropy.

## Conclusion

This technical guide has summarized the currently available experimental thermodynamic data for **2-Fluoroanisole**, with a particular focus on its enthalpy of formation and vaporization. The experimental methodologies used to obtain these values have been detailed to provide a clear understanding of the data's origin. While a complete thermodynamic profile including Gibbs free energy, entropy, and heat capacity from experimental sources is not yet available, computational chemistry stands as a powerful tool to bridge this data gap. The provided synthesis workflow offers a practical guide for the laboratory preparation of this important fluorinated intermediate. For researchers and professionals in drug development and chemical synthesis, a thorough understanding of these properties is essential for the effective utilization of **2-Fluoroanisole** in their applications.



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### References

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